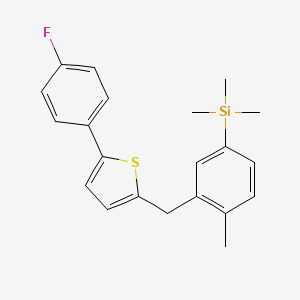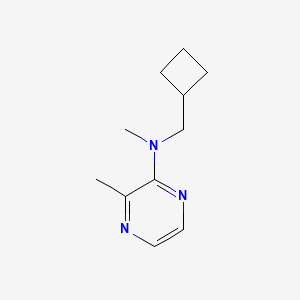![molecular formula C7H10N2O B14886239 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol](/img/structure/B14886239.png)
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, leading to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles. This intermediate can then be further functionalized to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation over Raney nickel or other suitable catalysts can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-carboxylic acid.
Reduction: Various reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives with different functional groups at the 2-position.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials, including ionic liquids and polymers
Mécanisme D'action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been studied as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Similar fused ring system but lacks the hydroxymethyl group.
6,7-Dihydro-5H-pyrrolo[1,2-b]triazole: Contains a triazole ring instead of an imidazole ring.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole: Chlorinated derivative used as an intermediate in synthesis.
Uniqueness
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances the compound’s versatility in various applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-4-7-2-1-6-3-8-5-9(6)7/h3,5,7,10H,1-2,4H2 |
Clé InChI |
MEUCEAVTEBZVRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CN=CN2C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
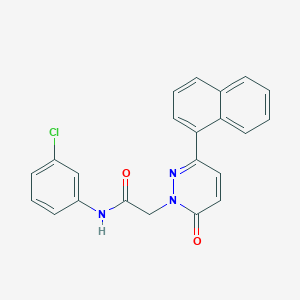

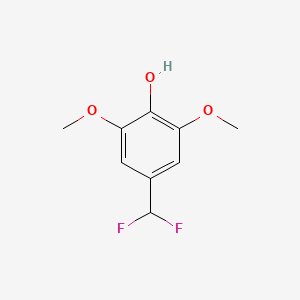
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
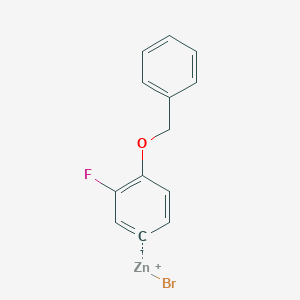
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
